Cas no 2287309-86-6 (1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane)
![1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane structure](https://ja.kuujia.com/scimg/cas/2287309-86-6x500.png)
1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane 化学的及び物理的性質
名前と識別子
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- EN300-6760710
- 2287309-86-6
- 1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane
-
- インチ: 1S/C10H17ClO/c1-2-12-4-3-9-5-10(6-9,7-9)8-11/h2-8H2,1H3
- InChIKey: AMNLALFCFVIPPW-UHFFFAOYSA-N
- ほほえんだ: ClCC12CC(CCOCC)(C1)C2
計算された属性
- せいみつぶんしりょう: 188.0967929g/mol
- どういたいしつりょう: 188.0967929g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6760710-0.05g |
1-(chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane |
2287309-86-6 | 95.0% | 0.05g |
$1696.0 | 2025-03-13 | |
Enamine | EN300-6760710-1.0g |
1-(chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane |
2287309-86-6 | 95.0% | 1.0g |
$2019.0 | 2025-03-13 | |
Enamine | EN300-6760710-0.25g |
1-(chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane |
2287309-86-6 | 95.0% | 0.25g |
$1858.0 | 2025-03-13 | |
Enamine | EN300-6760710-0.1g |
1-(chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane |
2287309-86-6 | 95.0% | 0.1g |
$1777.0 | 2025-03-13 | |
Enamine | EN300-6760710-5.0g |
1-(chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane |
2287309-86-6 | 95.0% | 5.0g |
$5854.0 | 2025-03-13 | |
Enamine | EN300-6760710-0.5g |
1-(chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane |
2287309-86-6 | 95.0% | 0.5g |
$1938.0 | 2025-03-13 | |
Enamine | EN300-6760710-10.0g |
1-(chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane |
2287309-86-6 | 95.0% | 10.0g |
$8680.0 | 2025-03-13 | |
Enamine | EN300-6760710-2.5g |
1-(chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane |
2287309-86-6 | 95.0% | 2.5g |
$3957.0 | 2025-03-13 |
1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentaneに関する追加情報
Research Brief on 1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane (CAS: 2287309-86-6)
The compound 1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane (CAS: 2287309-86-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug discovery. This bicyclic scaffold, characterized by its [1.1.1]propellane core, offers a promising platform for the development of novel bioactive molecules. Recent studies have focused on its synthesis, reactivity, and potential as a building block for pharmaceutical agents.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways to access this compound, highlighting its utility as a versatile intermediate. The presence of both chloromethyl and ethoxyethyl substituents on the bicyclic framework allows for further functionalization, making it a valuable precursor for the development of targeted therapeutics. The study also emphasized the compound's stability under physiological conditions, a critical factor for its potential in vivo applications.
Another key area of research involves the incorporation of 1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane into drug candidates targeting neurological disorders. A recent preprint on bioRxiv detailed its use in the synthesis of small-molecule modulators of GABA receptors, which are implicated in conditions such as epilepsy and anxiety. The compound's rigid structure was found to enhance binding affinity and selectivity, offering a potential advantage over more flexible analogs.
Beyond its pharmacological potential, this bicyclic compound has also been investigated for its role in materials science. A 2024 report in ACS Applied Materials & Interfaces demonstrated its use as a crosslinking agent in polymer networks, leveraging its reactive chloromethyl group to form stable covalent bonds. This dual applicability in both biomedical and material sciences underscores its versatility and broad utility.
In conclusion, 1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane (CAS: 2287309-86-6) represents a promising scaffold with diverse applications in drug discovery and materials science. Ongoing research continues to uncover new synthetic methodologies and functional roles for this compound, positioning it as a valuable tool for future innovations in the field. Further studies are warranted to explore its full potential, particularly in the context of targeted drug delivery and advanced material design.
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